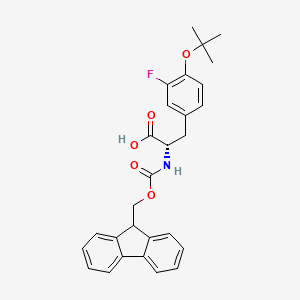
Fmoc-Tyr(3-F,tBu)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Tyr(3-F,tBu)-OH is a derivative of tyrosine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl (tBu) protecting group at the hydroxyl group. The 3-fluoro (3-F) substitution on the aromatic ring of tyrosine adds unique properties to this compound. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3-F,tBu)-OH typically involves several steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Fluorination: The aromatic ring of the protected tyrosine is then fluorinated at the 3-position. This can be done using a fluorinating agent like Selectfluor.
Protection of the Hydroxyl Group: The hydroxyl group of the fluorinated tyrosine is protected using tert-butyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of tyrosine are reacted with Fmoc-Cl and tert-butyl chloride under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Tyr(3-F,tBu)-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, and the tert-butyl group can be removed using acidic conditions.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like HBTU or DIC.
Substitution Reactions: The 3-fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl removal.
Coupling: HBTU, DIC, or EDC as coupling agents.
Substitution: Nucleophiles like amines or thiols for aromatic substitution.
Major Products
Deprotected Tyrosine: Removal of protecting groups yields tyrosine derivatives.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Tyr(3-F,tBu)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal choice for SPPS.
Biology
In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions. The 3-fluoro substitution can provide insights into the role of tyrosine residues in biological systems.
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its unique properties can enhance the stability and bioavailability of therapeutic peptides.
Industry
In the pharmaceutical industry, it is used in the large-scale synthesis of peptide drugs. Its use in SPPS allows for the efficient production of high-purity peptides.
Wirkmechanismus
The mechanism of action of Fmoc-Tyr(3-F,tBu)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl group. The 3-fluoro substitution can influence the electronic properties of the aromatic ring, affecting the reactivity and interactions of the tyrosine residue.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar but lacks the 3-fluoro substitution.
Fmoc-Tyr(3-Cl,tBu)-OH: Similar but has a chlorine substitution instead of fluorine.
Fmoc-Tyr(3-Br,tBu)-OH: Similar but has a bromine substitution instead of fluorine.
Uniqueness
Fmoc-Tyr(3-F,tBu)-OH is unique due to the presence of the 3-fluoro substitution, which can significantly alter the electronic properties and reactivity of the tyrosine residue. This makes it a valuable tool in peptide synthesis and research.
Eigenschaften
Molekularformel |
C28H28FNO5 |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-fluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H28FNO5/c1-28(2,3)35-25-13-12-17(14-23(25)29)15-24(26(31)32)30-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24H,15-16H2,1-3H3,(H,30,33)(H,31,32)/t24-/m0/s1 |
InChI-Schlüssel |
ZLZOTVKOIDTAHM-DEOSSOPVSA-N |
Isomerische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


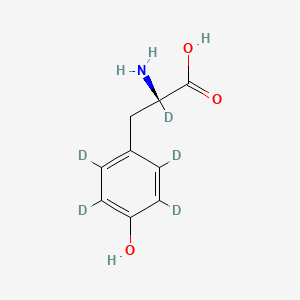
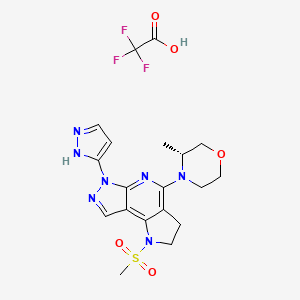
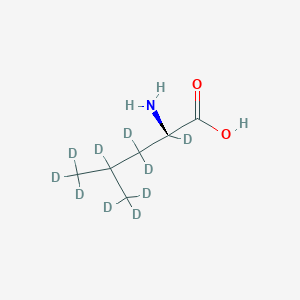
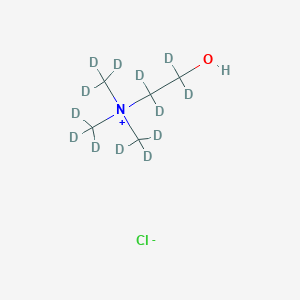
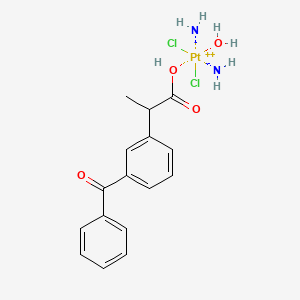
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
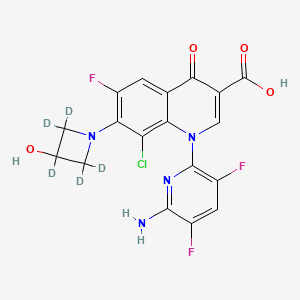

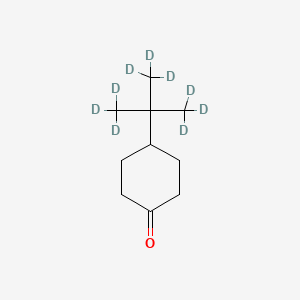
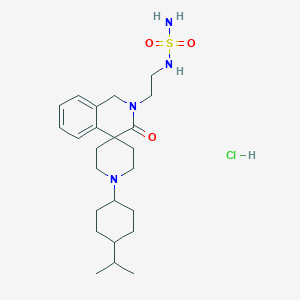

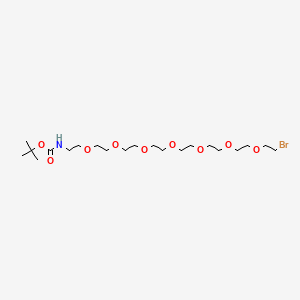
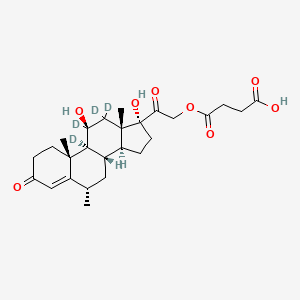
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
